molecular formula C20H15ClN2OS2 B2868265 2-((4-chlorobenzyl)thio)-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1115958-80-9

2-((4-chlorobenzyl)thio)-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2868265
CAS No.: 1115958-80-9
M. Wt: 398.92
InChI Key: SSCFZGOFNQRVJB-UHFFFAOYSA-N
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Description

2-((4-Chlorobenzyl)thio)-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidinone derivative characterized by a sulfur-containing thioether linkage at position 2, a methyl group at position 3, and a phenyl substituent at position 4. The 4-chlorobenzyl group attached to the sulfur atom introduces steric bulk and electronic modulation, which may influence its physicochemical and biological properties .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2OS2/c1-23-19(24)18-16(11-17(26-18)14-5-3-2-4-6-14)22-20(23)25-12-13-7-9-15(21)10-8-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCFZGOFNQRVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-chlorobenzyl)thio)-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-((4-chlorobenzyl)thio)-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one is characterized by:

  • A thieno[3,2-d]pyrimidine core.
  • A chlorobenzyl thio group that enhances its lipophilicity and potential receptor interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of 2-((4-chlorobenzyl)thio)-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one are summarized below:

Anticancer Activity

Several studies have demonstrated that thieno[3,2-d]pyrimidine derivatives can inhibit tumor growth through various mechanisms:

  • Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells has been observed, leading to reduced proliferation.
  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, promoting programmed cell death.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation:

  • Cytokine Inhibition : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • NF-kB Pathway Modulation : Inhibition of the NF-kB signaling pathway has been noted in related compounds.

Antimicrobial Properties

Preliminary data suggest antimicrobial activity against various pathogens:

  • Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Potential antifungal properties have also been reported.

The mechanisms underlying the biological activities of 2-((4-chlorobenzyl)thio)-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific kinases or enzymes involved in cell signaling pathways.
  • Receptor Interaction : Binding to various receptors may modulate cellular responses, leading to altered gene expression profiles.

Research Findings and Case Studies

A review of recent literature highlights several case studies exploring the biological activity of related thieno[3,2-d]pyrimidines:

StudyFindings
Demonstrated significant anticancer activity in vitro against breast cancer cell lines.Suggests potential for development as an anticancer agent.
Reported anti-inflammatory effects through inhibition of NF-kB activation.Indicates usefulness in treating inflammatory diseases.
Showed broad-spectrum antimicrobial activity against tested bacterial strains.Highlights potential for use in infectious disease management.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The thieno[3,2-d]pyrimidinone core is a versatile scaffold, and modifications at positions 2, 3, 6, and 7 significantly alter properties. Below is a comparison of key analogs:

Compound Name Substituents (Positions) Key Structural Features Melting Point (°C) Yield (%) Reference
2-((4-Chlorobenzyl)thio)-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one (Target Compound) 2: 4-Cl-benzylthio; 3: Me; 6: Ph Phenyl at C6 enhances aromatic interactions Not reported Not reported
2-((4-Chlorobenzyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one 2: 4-Cl-benzylthio; 3: Me; 6: H Lacks C6 phenyl; simpler structure Not reported Not reported
2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12) 2,6: 3-MeO-Ph Methoxy groups improve solubility 241–243 61
6-(4-Aminophenyl)-2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one (4p) 2: t-BuNH; 6: 4-NH2-Ph Amino group enables hydrogen bonding 259–261 32
2-[(4-Chlorobenzyl)sulfanyl]-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one Pyrido-thieno hybrid; 3: 4-Me-benzyl Extended π-system for enhanced stability Not reported Not reported

Key Observations :

  • The phenyl group at C6 (target compound) may enhance π-π stacking interactions in biological targets compared to methoxy (12) or hydrogen (simpler analogs) . Pyrido-thieno hybrids (e.g., compound in ) exhibit extended conjugation, which could improve photophysical properties for sensor applications.

Physicochemical Properties

Melting points and yields vary significantly with substituents:

  • Electron-Withdrawing Groups : Compounds with 4-chlorobenzylthio (target analog ) or nitro groups (e.g., 4p precursor ) exhibit higher melting points due to increased crystallinity.
  • Hydrogen-Bonding Groups: Amino-substituted derivatives (e.g., 4p, 259–261°C) have lower melting points than methoxy analogs (e.g., 12, 241–243°C) due to disrupted packing .
  • Steric Bulk : The 3-methyl group in the target compound may reduce solubility compared to unsubstituted analogs but improve membrane permeability .

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